tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate
Description
This compound is a tert-butyl-protected indole derivative featuring a (Z)-configured N'-hydroxycarbamimidoyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUHRRGQQEASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis or other methods.
Carboxylation: The indole core is then carboxylated to introduce the carboxylate group.
Hydroxycarbamimidoyl Introduction: The hydroxycarbamimidoyl group is introduced using reagents such as hydroxylamine and carbonyl compounds under specific reaction conditions.
Tert-Butylation: Finally, the tert-butyl group is added using tert-butylating agents like tert-butyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole or carboxylate derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biological processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthetic yields, and physical properties.
Table 1: Key Structural and Physical Data of Comparable Compounds
Note: Molecular formula and weight for the target compound are inferred from azetidine analog data in , adjusted for indole core.
Key Observations
Substituent Complexity and Yield: The ethyl-pyrimidinyloxy derivative () exhibits lower yield (65%) due to steric and electronic challenges in multi-step synthesis. In contrast, simpler substituents like methyliminomethyl () achieve higher yields (91%) under optimized organocatalytic conditions . The target compound’s N'-hydroxycarbamimidoyl group may reduce synthetic efficiency compared to less polar substituents (e.g., acetyl or cyanomethyl) due to competing side reactions (e.g., tautomerization or oxidation) .
Physical Properties: Melting points correlate with substituent rigidity. The ethyl-pyrimidinyloxy derivative (mp 158°C) forms a crystalline solid, while the methyliminomethyl analog (mp 92–94°C) shows moderate crystallinity. The target compound’s polar hydroxycarbamimidoyl group could enhance solubility in polar solvents but reduce thermal stability .
Functional Group Reactivity: The cyanomethyl group () enables further functionalization (e.g., nucleophilic addition), whereas the N'-hydroxycarbamimidoyl group may act as a ligand for metal coordination or participate in redox reactions .
Biological Activity
The compound tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate is a member of the indole family, which has garnered attention due to its diverse biological activities. Its structure includes a tert-butyl group and a hydroxycarbamimidoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 275.308 g/mol
- SMILES Notation : CC(C)(C)OC(=O)n1cc(\C(N)=N...
Biological Activity Overview
Research indicates that compounds containing indole structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized in the following sections.
Anticancer Activity
Studies have demonstrated that indole derivatives can exhibit potent anticancer properties. For instance, modifications of indole structures have led to compounds with significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | Human colon adenocarcinoma (HT-29) | TBD |
| Other derivatives | Human lung adenocarcinoma (LXFA 629) | TBD |
Case Study : A derivative of this compound was tested against a panel of human tumor cell lines, showing promising results with an IC₅₀ value in the low micromolar range against specific lines such as ovarian and renal cancers .
The proposed mechanism of action for indole derivatives often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, certain compounds have been shown to inhibit lactate dehydrogenase-A (LDH-A), a key enzyme in cancer metabolism . This inhibition can lead to reduced energy production in rapidly dividing cells, contributing to their anticancer effects.
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties. The presence of functional groups such as hydroxycarbamimidoyl may enhance their ability to interact with microbial targets.
Research Findings
Research has indicated that certain indole compounds exhibit activity against bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways. However, specific data on the antimicrobial efficacy of this compound is limited and warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
